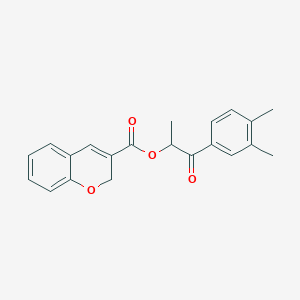
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
The synthesis of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3,4-dimethylbenzaldehyde with 2H-chromene-3-carboxylic acid in the presence of a base such as piperidine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chromene ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
類似化合物との比較
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
7-Hydroxycoumarin: Known for its natural fragrance and biological activities, including anticancer and antimicrobial properties.
Coumarin: A parent molecule of many chromene derivatives, widely studied for its therapeutic potential.
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide: A novel derivative with enhanced antifungal and antibacterial activities.
特性
分子式 |
C21H20O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-13-8-9-17(10-14(13)2)20(22)15(3)25-21(23)18-11-16-6-4-5-7-19(16)24-12-18/h4-11,15H,12H2,1-3H3 |
InChIキー |
LJOSPTPQFFFZMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)



